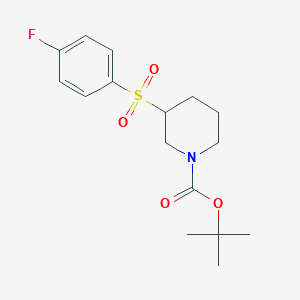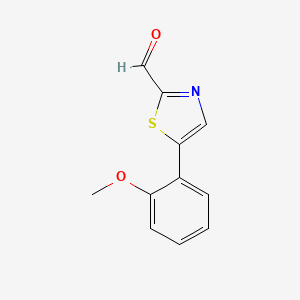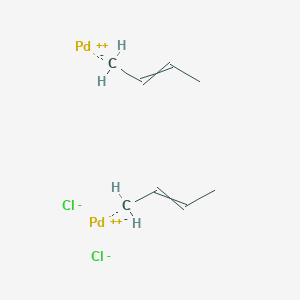![molecular formula C24H16Cl2N2O4 B15148210 Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene core substituted at the 1 and 6 positions with bis(4-chlorophenyl)carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] typically involves the reaction of naphthalene-1,6-diol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-1,6-diol and 4-chlorophenyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically using a solvent such as dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Procedure: Naphthalene-1,6-diol is dissolved in the solvent, and 4-chlorophenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate].
Industrial Production Methods
Industrial production of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of naphthalene-1,6-dione derivatives.
Reduction: Reduction reactions can convert the carbamate groups into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Naphthalene-1,6-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
- Naphthalene-1,4-diyl bis(4-methoxybenzenesulfonamide)
Uniqueness
Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate] is unique due to its specific substitution pattern and the presence of 4-chlorophenyl carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C24H16Cl2N2O4 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
[5-[(4-chlorophenyl)carbamoyloxy]naphthalen-2-yl] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-16-4-8-18(9-5-16)27-23(29)31-20-12-13-21-15(14-20)2-1-3-22(21)32-24(30)28-19-10-6-17(26)7-11-19/h1-14H,(H,27,29)(H,28,30) |
InChIキー |
DVLKGFGCZYQSJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)OC(=O)NC3=CC=C(C=C3)Cl)C(=C1)OC(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)


![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)



![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)

![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)

